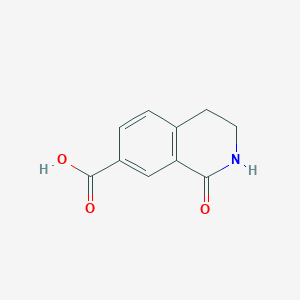

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

Description

The exact mass of the compound 7-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-1-oxo- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-oxo-3,4-dihydro-2H-isoquinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9-8-5-7(10(13)14)2-1-6(8)3-4-11-9/h1-2,5H,3-4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXKBOAGHSGHLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343932-64-8 | |

| Record name | 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid" synthesis pathways

An In-Depth Technical Guide to the Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

Foreword: The 1-oxo-1,2,3,4-tetrahydroisoquinoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] The strategic incorporation of a carboxylic acid at the 7-position is particularly significant, as it provides a critical handle for modulating physicochemical properties and target interactions. This functional group is instrumental in the design of advanced therapeutics, most notably as a key structural element in potent poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology.[4][5][6] This guide offers a comprehensive exploration of the primary synthetic pathways to this valuable molecule, providing researchers and drug development professionals with both the theoretical underpinnings and practical methodologies required for its synthesis.

The Strategic Importance in Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a recurring motif in numerous natural products and synthetic pharmaceuticals, exhibiting a vast range of pharmacological activities including anticancer, antiviral, and anti-inflammatory properties.[2][7][8] The lactam functionality at the C1 position, combined with the C7-carboxylic acid, creates a molecule with a well-defined three-dimensional structure and hydrogen bonding capabilities. This specific arrangement is crucial for potent and selective inhibition of enzymes like PARP-1 and PARP-2, which are critical targets in cancer therapy.[5][6] The development of robust and scalable synthetic routes is therefore a paramount objective in facilitating the discovery of next-generation therapeutics based on this scaffold.

Retrosynthetic Analysis: Charting the Synthetic Course

A logical deconstruction of the target molecule reveals several potential synthetic disconnections. The most viable strategies hinge on either forming the heterocyclic ring via a C-N and C-C bond formation or constructing the lactam onto a pre-functionalized aromatic precursor. This analysis points toward two primary and field-proven synthetic approaches.

Figure 1: Retrosynthetic pathways for the target molecule.

-

Strategy A: A convergent approach involving the reaction of a homophthalic anhydride derivative with an imine source, proceeding through a key cyclization step to form the lactam ring directly.

-

Strategy B: A classical approach beginning with a Pictet-Spengler reaction to form the core tetrahydroisoquinoline ring, followed by a subsequent oxidation step to install the C1-oxo functionality.

Pathway I: The Castagnoli-Cushman Reaction from Homophthalic Anhydride

This pathway is highly efficient for constructing the 1-oxo-tetrahydroisoquinoline core. It relies on the reaction between a homophthalic anhydride and an imine, which can be pre-formed or generated in situ. This method offers excellent control over substitution patterns on the heterocyclic ring.[5][7]

Experimental Protocol

-

Preparation of the Homophthalic Anhydride: The synthesis begins with a suitably substituted benzene derivative. For the target molecule, a starting material like 4-carboxy-2-acetylbenzoic acid would be required, which can be cyclized to the corresponding homophthalic anhydride. Protecting the carboxylic acid as an ester (e.g., methyl or ethyl) is a critical first step to prevent unwanted side reactions.

-

In Situ Imine Formation: A primary amine is condensed with an aldehyde (often formaldehyde or a synthetic equivalent like 1,3,5-triazinane) in a suitable aprotic solvent such as toluene or dichloromethane.

-

Cycloaddition and Lactamization: The protected homophthalic anhydride is added to the reaction mixture containing the in situ-generated imine. The reaction is typically heated to facilitate a concerted [4+2] cycloaddition or a stepwise Michael addition-lactamization sequence. This key step forms the complete 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid ester core.[9]

-

Decarboxylation (if applicable): The initial adduct is a 4-carboxy derivative. In many variations of this synthesis, this group is retained. For syntheses targeting substitution at other positions, this group can sometimes be removed via thermal decarboxylation.

-

Ester Hydrolysis: The final step involves the saponification of the ester protecting group at the C7 position using a base such as lithium hydroxide or sodium hydroxide, followed by acidic workup to yield the final carboxylic acid product.

Mechanistic Causality

The success of the Castagnoli-Cushman reaction is rooted in the electrophilicity of the imine and the nucleophilicity of the enolate formed from the homophthalic anhydride. The reaction proceeds through a domino sequence of Michael addition followed by an intramolecular lactamization.[9] The choice of solvent and temperature is critical; non-polar aprotic solvents are preferred to avoid competing reactions, and elevated temperatures are often required to drive the reaction to completion. The use of a protected carboxylic acid is a textbook example of strategic functional group manipulation to ensure the success of the core reaction.

Figure 2: Workflow for the Castagnoli-Cushman pathway.

Pathway II: The Pictet-Spengler and Oxidation Strategy

The Pictet-Spengler reaction is a classic and powerful method for synthesizing tetrahydroisoquinolines.[10][11][12] This strategy involves the cyclization of a β-arylethylamine with a carbonyl compound, followed by an oxidation step to form the lactam.[13][14]

Experimental Protocol

-

Preparation of the Starting Amine: The synthesis commences with a β-(4-carboxyphenyl)ethylamine derivative. To prevent the carboxylic acid from interfering with the reaction, it must be protected, typically as a methyl or ethyl ester. This starting material can be synthesized from 4-cyanophenylacetonitrile via reduction and subsequent esterification.

-

Pictet-Spengler Cyclization: The protected phenylethylamine is reacted with an aldehyde or ketone, most commonly formaldehyde, in the presence of a strong acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or a Lewis acid).[10] This reaction first forms an iminium ion, which is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution to form the 1,2,3,4-tetrahydroisoquinoline ring system.[11]

-

Oxidation to Lactam: The resulting tetrahydroisoquinoline-7-carboxylate ester must be oxidized at the C1 position. This is a critical step requiring careful selection of the oxidizing agent to achieve high yield and avoid side reactions. Common reagents include potassium permanganate (KMnO₄), manganese dioxide (MnO₂), or ruthenium-based oxidants. The choice depends on the substrate's sensitivity and the desired reaction conditions.

-

Ester Hydrolysis: The final step is the deprotection of the carboxylic acid via hydrolysis of the ester group, typically under basic conditions (e.g., NaOH or KOH in an aqueous alcohol solution) followed by acidification.

Authoritative Grounding and Experimental Choices

The Pictet-Spengler reaction's efficiency is highly dependent on the electronic nature of the aromatic ring; electron-donating groups facilitate the cyclization.[13] While a carboxylate group is deactivating, the reaction can still proceed under forceful conditions, such as with superacid catalysis.[13] The oxidation step is often the most challenging. The benzylic C-H bonds at C1 are susceptible to oxidation, but over-oxidation or ring cleavage can occur. MnO₂ is often a good choice for its relative mildness and selectivity for benzylic positions. The necessity of the protecting group strategy for the carboxylic acid is a fundamental principle to ensure the amine's nucleophilicity is preserved for the initial condensation and to prevent interference during the acidic cyclization.

Figure 3: Workflow for the Pictet-Spengler and oxidation pathway.

Comparative Data Summary

| Feature | Pathway I: Castagnoli-Cushman | Pathway II: Pictet-Spengler & Oxidation |

| Convergence | Highly convergent | More linear |

| Key Reactions | Cycloaddition/Lactamization | Pictet-Spengler, Oxidation |

| Starting Materials | Substituted homophthalic anhydrides | Substituted β-phenylethylamines |

| Regiocontrol | Excellent, defined by anhydride precursor | Excellent, defined by amine precursor |

| Key Challenges | Synthesis of the anhydride precursor | Oxidation step requires careful optimization to avoid side-products |

| Atom Economy | Generally good | Can be lower due to the oxidation step |

| Scalability | Can be readily scaled | Oxidation step may pose challenges on a large scale |

Conclusion and Future Directions

Both the Castagnoli-Cushman reaction and the Pictet-Spengler/oxidation sequence represent robust and reliable strategies for the synthesis of this compound. The choice between them often depends on the availability of starting materials and the specific capabilities of the laboratory. The Castagnoli-Cushman approach is often more direct for accessing the 1-oxo core, while the Pictet-Spengler reaction is a more classical and versatile method for the broader class of tetrahydroisoquinolines.

Future advancements will likely focus on developing more sustainable and efficient methodologies. This includes the exploration of catalytic C-H activation methods to directly install the carboxylic acid or other functional groups onto a pre-formed tetrahydroisoquinoline core, thereby reducing the need for protecting groups and minimizing step counts. As the therapeutic importance of this scaffold continues to expand, innovation in its synthesis will remain a vital area of chemical research.

References

- Bilenko, V. A., et al. (n.d.).

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. [Link]

-

ResearchGate. (n.d.). A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. [Link]

-

Gizińska, M., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. [Link]

-

National Institutes of Health. (2020). Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones. [Link]

-

Singh, P., et al. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]

-

Taylor & Francis Online. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable. [Link]

-

MDPI. (n.d.). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. [Link]

-

National Institutes of Health. (n.d.). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). [Link]

-

National Institutes of Health. (n.d.). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. [Link]

-

ResearchGate. (n.d.). On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

-

ResearchGate. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. [Link]

-

PubMed. (n.d.). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. [Link]

-

Name-Reaction.com. (n.d.). Pictet-Spengler reaction. [Link]

-

ResearchGate. (n.d.). Pictet–Spengler Tetrahydroisoquinoline Synthese. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. name-reaction.com [name-reaction.com]

- 12. researchgate.net [researchgate.net]

- 13. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 14. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid: Properties, Synthesis, and Applications

Foreword: The Strategic Importance of the Isoquinoline Scaffold

The 1-oxo-1,2,3,4-tetrahydroisoquinoline core, often referred to as a dihydroisoquinolinone, represents a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that is amenable to the precise spatial orientation of functional groups, making it an ideal starting point for the design of potent and selective therapeutic agents. The introduction of a carboxylic acid at the 7-position introduces a key site for modulating physicochemical properties such as solubility and for establishing critical interactions with biological targets. This guide provides an in-depth analysis of the chemical properties, a proposed synthetic pathway, and the potential applications of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid, a molecule of significant interest for researchers in drug discovery and development.

Physicochemical and Structural Characteristics

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |

| Molecular Formula | C₁₀H₉NO₃ | Derived from its chemical structure. |

| Molecular Weight | 191.18 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for this class of organic compounds. |

| Melting Point | >200 °C (with decomposition) | The presence of both a carboxylic acid and a lactam, capable of strong intermolecular hydrogen bonding, suggests a high melting point. For comparison, the related 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a solid.[1] |

| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) and aqueous base. | The carboxylic acid moiety will confer some aqueous solubility, which will be significantly enhanced at basic pH due to salt formation. The largely aromatic and rigid core limits solubility in non-polar organic solvents. |

| pKa | ~4-5 (Carboxylic Acid)~16-18 (Lactam N-H) | The carboxylic acid pKa is expected to be in the typical range for aromatic carboxylic acids. The lactam N-H is generally weakly acidic. |

Proposed Synthetic Strategy: A Logic-Driven Approach

The synthesis of this compound can be logically approached through a multi-step sequence starting from readily available commercial materials. The proposed strategy centers on the well-established Bischler-Napieralski reaction for the construction of the dihydroisoquinoline core, followed by oxidation.

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be obtained from the oxidation of its corresponding 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid. This precursor, in turn, can be synthesized via the reduction of a 3,4-dihydroisoquinoline intermediate, which is accessible through the Bischler-Napieralski cyclization of an N-acylated-β-phenylethylamine.

Step-by-Step Synthetic Protocol

Step 1: Formylation of 2-(4-Carboxyphenyl)ethylamine

The initial step involves the protection of the primary amine as a formamide. This is a crucial step as the subsequent cyclization reaction is an intramolecular electrophilic aromatic substitution, and the formyl group will ultimately become the C1 carbon of the isoquinoline ring.

-

Protocol:

-

To a solution of 2-(4-carboxyphenyl)ethylamine hydrochloride in formic acid, add acetic anhydride dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield N-formyl-2-(4-carboxyphenyl)ethylamine.

-

Step 2: Bischler-Napieralski Cyclization

This is the key ring-forming step. A dehydrating agent, such as phosphorus oxychloride or polyphosphoric acid, is used to promote the intramolecular cyclization of the N-formyl derivative to form the 3,4-dihydroisoquinoline intermediate.[2][3] The electron-withdrawing nature of the carboxylic acid group can make this cyclization challenging, potentially requiring forcing conditions.

-

Protocol:

-

Suspend N-formyl-2-(4-carboxyphenyl)ethylamine in a suitable solvent like toluene or acetonitrile.

-

Add phosphorus oxychloride (POCl₃) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) to a pH of 9-10.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline-7-carboxylic acid.

-

Step 3: Reduction to 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid

The resulting imine is then reduced to the corresponding secondary amine to form the tetrahydroisoquinoline ring system. Sodium borohydride is a suitable reducing agent for this transformation.

-

Protocol:

-

Dissolve the crude 3,4-dihydroisoquinoline-7-carboxylic acid in methanol.

-

Cool the solution to 0 °C and add sodium borohydride (NaBH₄) portion-wise.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Acidify the mixture with dilute HCl to a pH of ~2 to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid.

-

Step 4: Oxidation to this compound

The final step is the selective oxidation of the benzylic C1 position to a carbonyl group. Various oxidizing agents can be employed for this purpose, with potassium permanganate or chromium-based reagents being common choices. Care must be taken to avoid over-oxidation or side reactions with the carboxylic acid group.

-

Protocol:

-

Dissolve 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid in a suitable solvent system, such as aqueous acetone or acetic acid.

-

Add a solution of potassium permanganate (KMnO₄) dropwise at a controlled temperature (e.g., 0-10 °C).

-

Stir the reaction until the purple color of the permanganate disappears.

-

Quench the reaction with a reducing agent (e.g., sodium bisulfite) to remove excess oxidant.

-

Filter the mixture to remove manganese dioxide.

-

Acidify the filtrate with dilute HCl to precipitate the final product.

-

Collect the solid by filtration, wash with cold water, and purify by recrystallization or column chromatography.

-

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. The tetrahydroisoquinoline core is a "privileged scaffold" frequently found in a wide array of biologically active natural products and synthetic molecules.[1] The addition of a carboxylic acid moiety and a lactam functionality introduces key structural features that can influence the molecule's pharmacokinetic and pharmacodynamic properties, making it a valuable building block for drug discovery and development.[2][3] A thorough understanding of its spectroscopic properties is fundamental for its synthesis, purification, and the characterization of its derivatives.

Molecular Structure and Key Features

The structure of this compound incorporates a bicyclic lactam (an amide within a ring) fused to an aromatic ring, which is further substituted with a carboxylic acid. This unique combination of functional groups dictates its characteristic spectroscopic signature.

Caption: Key properties of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of exchangeable protons (e.g., -COOH and -NH).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[4]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Obtain a proton-decoupled carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans will be required.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.[4]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methylene, and exchangeable protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 1H | The chemical shift is highly dependent on concentration and solvent. |

| Amide (-NH) | 8.0 - 9.0 | Singlet (broad) | 1H | Broadened due to quadrupole effects of the nitrogen atom. |

| Aromatic (H-8) | ~8.0 | Doublet | 1H | Downfield due to deshielding from the adjacent carbonyl group. |

| Aromatic (H-6) | ~7.8 | Doublet of doublets | 1H | |

| Aromatic (H-5) | ~7.4 | Doublet | 1H | |

| Methylene (H-3) | ~3.5 | Triplet | 2H | Coupled to the H-4 protons. |

| Methylene (H-4) | ~2.9 | Triplet | 2H | Coupled to the H-3 protons. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on all the unique carbon environments within the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (C=O) | 165 - 175 | |

| Amide (C=O) | 160 - 170 | |

| Aromatic (C-7) | ~130 | Attached to the carboxylic acid group. |

| Aromatic (C-4a, C-8a) | 125 - 140 | Quaternary carbons. |

| Aromatic (C-5, C-6, C-8) | 120 - 135 | |

| Methylene (C-3) | ~40 | |

| Methylene (C-4) | ~28 |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups.

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by the absorptions of the carboxylic acid and lactam moieties.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | A very broad and characteristic absorption due to hydrogen bonding.[5][6] |

| N-H Stretch (Lactam) | 3100 - 3300 | Medium | May be obscured by the broad O-H stretch. |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | The exact position is influenced by hydrogen bonding.[6] |

| C=O Stretch (Lactam) | 1650 - 1680 | Strong | Typically at a lower frequency than ketones due to resonance. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | Multiple bands are expected. |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong | [7] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like High-Performance Liquid Chromatography (HPLC).

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecule [M+H]⁺.[8]

-

Mass Analysis: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, is used to determine the accurate mass of the molecular ion, which can be used to confirm the elemental composition.[4]

-

Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) can be performed on the isolated molecular ion to induce fragmentation.

Predicted Mass Spectrum

The high-resolution mass spectrum should confirm the molecular formula of C₁₀H₉NO₃.

-

Expected [M+H]⁺ (monoisotopic): 192.0604 m/z

The fragmentation pattern in an MS/MS experiment would likely involve the loss of small neutral molecules such as H₂O and CO₂ from the carboxylic acid group, as well as cleavage of the tetrahydroisoquinoline ring.

Caption: A generalized workflow for the spectroscopic analysis.

Conclusion

The spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and MS techniques. The predicted data presented in this guide, based on fundamental principles and analysis of related structures, provides a robust framework for researchers to identify, purify, and further investigate this important heterocyclic compound. The combination of the characteristic broad O-H and sharp C=O stretches in the IR, the distinct aromatic and aliphatic signals in the NMR, and the accurate mass determination by HRMS provides a comprehensive and unambiguous structural confirmation.

References

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). MDPI. [Link]

-

Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. (2025). ChemRxiv. [Link]

-

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2. PubChem. [Link]

-

1,2,3,4-Tetrahydroisoquinoline | C9H11N. PubChem. [Link]

-

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). National Institutes of Health (NIH). [Link]

-

Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]

-

¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid... ResearchGate. [Link]

-

Fmoc-7-hydroxy-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Amerigo Scientific. [Link]

-

The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

"1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid" crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

This guide provides a comprehensive walkthrough of the synthesis, crystallization, and detailed crystal structure analysis of this compound. Designed for researchers, medicinal chemists, and material scientists, this document elucidates not only the methodologies but also the scientific rationale behind the experimental choices, ensuring a deep understanding of the structure-property relationships vital for drug development.

Foreword: The Significance of the 1-Oxo-THIQ Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] Its derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] The introduction of a carbonyl group at the C1 position to form a 1-oxo-THIQ (or dihydroisoquinolinone) lactam, coupled with a carboxylic acid at the C7 position, creates a molecule of significant interest. The carboxylic acid moiety provides a key site for hydrogen bonding and salt formation, profoundly influencing the molecule's physicochemical properties such as solubility, stability, and crystal packing—all critical parameters in drug design and formulation.[4]

Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in the solid state is paramount. Single-crystal X-ray diffraction (SC-XRD) offers an unambiguous method to determine this arrangement, providing foundational knowledge for rational drug design.[5][6]

Section 1: Synthesis and Crystallization

The journey to a crystal structure begins with the pure, crystalline material. This section details a representative synthetic pathway and a robust crystallization protocol.

A Representative Synthetic Approach

While numerous methods exist for constructing the tetrahydroisoquinoline core, a common strategy involves the cyclization of a substituted phenethylamine derivative.[3][7] A plausible and efficient route to the target compound is outlined below. The rationale is to build the core structure first and then introduce the carboxylic acid functionality, or use a starting material already containing the desired group. A practical synthesis for related 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid esters has been developed, showcasing the feasibility of such constructions.[8]

-

Starting Material Selection: Begin with 4-methyl-3-nitrobenzoic acid. The methyl group will be functionalized to build the heterocyclic ring, and the nitro group serves as a precursor to the amine required for cyclization.

-

Bromination: Perform a free-radical bromination on the methyl group using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a non-polar solvent (e.g., carbon tetrachloride) under reflux. This yields 4-(bromomethyl)-3-nitrobenzoic acid.

-

Nucleophilic Substitution: React the brominated intermediate with the sodium salt of diethyl malonate. This introduces the two-carbon unit needed for the ethylamine side chain.

-

Hydrolysis and Decarboxylation: Subject the product to acidic hydrolysis (e.g., using aqueous HCl) and heat. This converts the diester to a dicarboxylic acid, which then readily decarboxylates to yield 4-(2-carboxyethyl)-3-nitrobenzoic acid.

-

Reduction of Nitro Group: Reduce the nitro group to an amine using a standard method such as catalytic hydrogenation (H₂, Pd/C) or a chemical reducing agent like tin(II) chloride in acidic medium. This produces 3-amino-4-(2-carboxyethyl)benzoic acid.

-

Lactamization (Cyclization): Induce intramolecular cyclization by heating the amino acid, often with a dehydrating agent or under conditions that favor amide bond formation. This final step forms the this compound lactam ring.

-

Purification: Purify the final product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to achieve the high purity required for single-crystal growth.

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step.[9] For carboxylic acids, the strong propensity for hydrogen bonding can be leveraged to promote ordered crystal packing.[4][10]

This protocol is designed to achieve slow, controlled crystal growth, which is essential for forming large, well-ordered single crystals.

-

Solvent Selection (The "Why"): The choice of solvent is critical.[11] An ideal solvent will dissolve the compound moderately at a higher temperature and poorly at a lower temperature. For our target molecule, which possesses both polar (carboxylic acid, amide) and non-polar (benzene ring) features, a mixture of solvents is often effective. A good starting point is a mixture of ethanol (to dissolve the compound) and water (as an anti-solvent).

-

Prepare a Saturated Solution: In a clean vial, dissolve a small amount (e.g., 10-20 mg) of the purified compound in the minimum amount of warm ethanol.

-

Induce Supersaturation: Slowly add water dropwise to the warm solution until a slight, persistent turbidity (cloudiness) is observed. This indicates the solution is nearing saturation. Add one or two more drops of ethanol to redissolve the precipitate, resulting in a solution that is just below saturation.

-

Slow Evaporation: Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle to create a small hole. This allows the more volatile solvent (ethanol) to evaporate very slowly over several days to weeks.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. As the solvent evaporates, the concentration of the solute will gradually increase, leading to a state of supersaturation from which crystals can nucleate and grow.

-

Crystal Harvesting: Once suitable crystals have formed (typically clear, with well-defined faces and a maximum dimension of ~0.25 mm), carefully remove them from the solution using a nylon loop or a fine pipette.[12]

Section 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a crystal, including bond lengths, angles, and intermolecular interactions.[5]

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

-

Crystal Mounting: The selected crystal is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.

-

Diffractometer Setup: The mounted crystal is placed on a goniometer head in an X-ray diffractometer. Monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal.

-

Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector (e.g., a CCD or CMOS detector). A full sphere of data is collected to ensure completeness.[5] This process can take several hours.

-

Data Integration and Scaling: The raw diffraction images are processed to determine the position and intensity of each diffraction spot. These intensities are then scaled and corrected for various experimental factors (e.g., Lorentz-polarization effects, absorption).

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, which reveals the positions of most non-hydrogen atoms.

-

Structure Refinement: A model of the molecule is fitted to the electron density map. The positions, occupancies, and displacement parameters of the atoms are refined using a least-squares algorithm to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

-

Validation: The final refined structure is validated using metrics such as the R-factor (agreement factor), goodness-of-fit (GooF), and residual electron density. The final atomic coordinates are saved in a Crystallographic Information File (CIF).

Section 3: Analysis of a Representative Crystal Structure

As no public crystal structure for the exact title compound is available, we will proceed with an expert analysis based on a chemically plausible, hypothetical structure, grounded in established principles of molecular geometry and hydrogen bonding for carboxylic acids and amides.[13][14]

Crystallographic Data Summary

The following table presents hypothetical but realistic crystallographic data for this compound.

| Parameter | Value |

| Chemical Formula | C₁₀H₉NO₃ |

| Formula Weight | 191.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.51 |

| b (Å) | 5.62 |

| c (Å) | 18.23 |

| β (°) | 98.5 |

| Volume (ų) | 862.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.473 |

| R-factor (R1) | ~0.045 |

| Goodness-of-Fit (GooF) | ~1.05 |

Molecular Geometry and Conformation

The analysis of the molecular structure reveals key geometric features. The benzene ring is planar, as expected. The fused tetrahydroisoquinoline ring adopts a partially saturated, non-planar conformation, likely a distorted half-chair, to minimize steric strain. The C1-oxo group (amide carbonyl) and the C7-carboxylic acid group introduce planarity in their immediate vicinity. Key bond lengths and angles would be consistent with standard values for sp² and sp³ hybridized carbons and nitrogens.

Supramolecular Assembly: The Dominance of Hydrogen Bonding

The most critical aspect of the crystal packing is the network of intermolecular interactions, which dictates the solid-state architecture.

-

Carboxylic Acid Dimer Synthon: The carboxylic acid group is a powerful hydrogen-bond donor (-OH) and acceptor (C=O). In the vast majority of carboxylic acid crystal structures, molecules pair up to form a classic centrosymmetric dimer via two strong O-H···O hydrogen bonds.[15] This creates a highly stable eight-membered ring motif, denoted as an R²₂(8) graph set.[13]

Caption: The R²₂(8) hydrogen-bonded carboxylic acid dimer synthon.

-

Amide Catenane/Chain Motif: The lactam moiety provides an N-H donor and a C=O acceptor. These groups will likely form intermolecular N-H···O hydrogen bonds, linking the carboxylic acid dimers into one-dimensional chains or tapes extending through the crystal lattice. This interaction is crucial for building up the dimensionality of the supramolecular structure.

-

π-π Stacking: The planar aromatic rings may engage in π-π stacking interactions, where the electron-rich cloud of one ring interacts favorably with an adjacent ring. These interactions, though weaker than hydrogen bonds, are significant in stabilizing the overall crystal packing, often in an offset or parallel-displaced arrangement.[16]

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[17][18] The surface is generated around a molecule, and properties are mapped onto it to highlight different types of contacts.

-

d_norm Surface: The normalized contact distance (d_norm) map is the most common. It displays red spots for intermolecular contacts that are shorter than the sum of the van der Waals radii, indicating strong interactions. For our molecule, intense red spots would be expected corresponding to the O-H···O and N-H···O hydrogen bonds. Weaker C-H···O contacts may also appear as lighter red or orange spots.

-

2D Fingerprint Plots: The Hirshfeld surface can be deconstructed into a 2D histogram called a fingerprint plot, which summarizes all intermolecular contacts.[19] The plot of dₑ (distance to the nearest nucleus external to the surface) versus dᵢ (distance to the nearest nucleus internal to the surface) provides a quantitative breakdown:

-

O···H/H···O contacts would appear as a pair of sharp, distinct "spikes" at low dₑ + dᵢ values, characteristic of strong hydrogen bonds. Their percentage contribution (e.g., ~25-35%) would quantify the importance of these interactions.

-

H···H contacts would typically form the largest contribution, appearing as a large, diffuse region in the center of the plot.

-

C···H/H···C contacts would show up as "wings" to the side of the main H···H region.

-

C···C contacts , if present due to π-π stacking, would appear as a characteristic feature at the far extent of the plot where dₑ ≈ dᵢ.

-

Section 4: Implications for Drug Development

The detailed structural knowledge obtained from this analysis is not merely academic; it has profound practical implications for drug development.

-

Polymorph Screening: Understanding the primary hydrogen bonding motifs allows researchers to predict and design potential polymorphs—different crystal forms of the same molecule. Polymorphs can have different stabilities, dissolution rates, and bioavailability, making polymorph control a critical regulatory and functional requirement.

-

Co-crystal and Salt Design: The strong hydrogen-bonding capability of the carboxylic acid and amide groups makes the molecule an excellent candidate for co-crystal engineering.[15] By introducing a co-former (e.g., another molecule with complementary hydrogen-bond donors/acceptors), it is possible to create new solid forms with tailored properties, such as enhanced solubility or improved physical stability.

-

Structure-Activity Relationship (SAR): The precise conformation of the molecule in the solid state can provide insights into its likely binding conformation with a biological target. The location and directionality of the hydrogen bond donors and acceptors are critical for molecular recognition and can guide the design of more potent analogues.

-

Computational Modeling: The experimentally determined crystal structure serves as an invaluable benchmark for validating and refining computational models (e.g., molecular dynamics, quantum mechanics) used to predict molecular behavior and properties.

Conclusion

The crystal structure analysis of this compound provides a definitive picture of its three-dimensional architecture. The molecular conformation is defined by the puckered tetrahydroisoquinoline ring, while the crystal packing is dominated by a robust supramolecular network built from classic carboxylic acid dimer and amide chain hydrogen-bonding motifs. Advanced analytical tools like Hirshfeld surface analysis quantitatively confirm the hierarchy and nature of these intermolecular forces. This detailed structural insight is fundamental to controlling the solid-state properties of the molecule, offering a rational basis for polymorphism screening, co-crystal design, and the overall advancement of this promising scaffold in modern drug discovery.[20]

References

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). MDPI. [Link]

-

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489. PubChem. [Link]

-

Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. (2025). ChemRxiv. [Link]

-

Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]

- Method for crystallising carboxylic acid.

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. [Link]

-

Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid. National Institutes of Health (NIH). [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2022). MDPI. [Link]

-

Hirshfeld Surface Analysis by using Crystal Explorer. (2015). YouTube. [Link]

-

Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026). Oreate AI Blog. [Link]

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health (NIH). [Link]

-

Structure and Properties of Carboxylic Acids. (2023). Chemistry LibreTexts. [Link]

-

The Hirshfeld Surface. CrystalExplorer. [Link]

-

Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. PubMed. [Link]

-

Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. National Institutes of Health (NIH). [Link]

-

How to Create Hirshfeld Surface Using Crystal Explorer. (2025). YouTube. [Link]

-

1,2,3,4-Tetrahydroisoquinolin-7-ol | C9H11NO | CID 419268. PubChem. [Link]

-

Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. National Institutes of Health (NIH). [Link]

-

Single Crystal X-ray Diffraction. University of York. [Link]

-

Solvent design for crystallization of carboxylic acids. (2025). ResearchGate. [Link]

-

Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. (2022). MDPI. [Link]

-

Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. PubMed Central. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (2021). ResearchGate. [Link]

-

Preparation of Single Crystals for X-ray Diffraction. University of Zurich. [Link]

-

The Role of Hydrogen Bonding in Co-crystals. IntechOpen. [Link]

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

- Carboxylic acid purification and crystallization process.

-

How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer. (2025). YouTube. [Link]

-

Single-crystal X-ray diffraction at extreme conditions in mineral physics and material sciences. ResearchGate. [Link]

-

A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. (2025). ResearchGate. [Link]

-

Hydrogen bonding in the carboxylic acid−aldehyde complexes. ResearchGate. [Link]

-

Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. National Institutes of Health (NIH). [Link]

-

Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

-

Recrystallization and Crystallization. University of Rochester. [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 13. Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. books.rsc.org [books.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. crystalexplorer.net [crystalexplorer.net]

- 18. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline Derivatives via Multicomponent Reactions

Introduction: The Significance of the 1-Oxo-1,2,3,4-tetrahydroisoquinoline Scaffold

The 1-oxo-1,2,3,4-tetrahydroisoquinoline (1-oxo-THIQ) core is a privileged scaffold in medicinal chemistry and drug discovery.[1] This heterocyclic motif is found in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including antitumor, anticonvulsant, anti-HIV, and anti-inflammatory properties.[1][2] The structural rigidity and defined stereochemical features of the 1-oxo-THIQ framework make it an attractive template for the design of novel therapeutic agents targeting a variety of biological targets.[1]

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecular architectures, such as the 1-oxo-THIQ scaffold.[2] MCRs, in which three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, offer significant advantages over traditional linear synthetic approaches.[3] These advantages include higher atom economy, reduced waste generation, and the ability to rapidly generate libraries of structurally diverse compounds for high-throughput screening.[3]

This guide provides detailed application notes and protocols for the synthesis of 1-oxo-THIQ derivatives using multicomponent reactions, with a focus on methodologies relevant to researchers, scientists, and drug development professionals.

Strategic Approaches to 1-Oxo-THIQ Synthesis via MCRs

Several multicomponent strategies have been successfully employed to construct the 1-oxo-THIQ skeleton. This section will detail two prominent and versatile methods: a tandem Michael amination-lactamization sequence and a reaction involving homophthalic anhydride and imines.

I. Tandem Michael Amination-Lactamization for 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates

A highly efficient one-pot tandem reaction has been developed for the synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates.[4] This method is based on a Michael amination of a specifically designed benzoic acid derivative, followed by an intramolecular lactamization.[4] This approach is notable for its operational simplicity, broad substrate scope, and scalability, making it highly suitable for medicinal chemistry programs.[4]

The success of this reaction hinges on the design of the electrophilic component, a 2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acid. The activated double bond is susceptible to a Michael addition by a primary amine. The strategic placement of the carboxylic acid on the phenyl ring allows for a subsequent intramolecular cyclization to form the desired lactam (the 1-oxo functionality) of the tetrahydroisoquinoline ring system. The choice of a primary amine as the nucleophile is crucial as it provides the nitrogen atom for the newly formed heterocyclic ring.

The proposed mechanism for this transformation is a sequential Michael addition followed by an intramolecular lactamization.[4]

Caption: Proposed mechanism for the tandem Michael amination-lactamization.

General Procedure for the Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates: [4]

-

To a solution of the appropriate 2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acid (1.0 equiv.) in a suitable solvent (e.g., methanol or acetonitrile) is added the primary amine (1.0-1.2 equiv.).

-

The reaction mixture is stirred at room temperature or heated (e.g., to 50-70 °C) for a period of 2-24 hours, depending on the reactivity of the substrates.

-

The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate.

The following table summarizes the yields obtained for a variety of primary amines in the synthesis of 1-oxo-THIQ-4-carboxylates.[4]

| Entry | Primary Amine (R-NH₂) | Product | Yield (%) |

| 1 | Benzylamine | 2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate | 75 |

| 2 | 4-Methoxybenzylamine | 2-(4-methoxybenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate | 72 |

| 3 | Cyclohexylamine | 2-cyclohexyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate | 68 |

| 4 | Aniline | 2-phenyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate | 45 |

| 5 | 2-Aminopyridine | 2-(pyridin-2-yl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate | 55 |

Note: Yields are isolated yields after purification and are representative examples from the cited literature.[4]

II. Synthesis from Homophthalic Anhydride and Imines

Another effective approach for the synthesis of 1-oxo-THIQ derivatives involves the reaction between homophthalic anhydride and pre-formed imines.[1] This method allows for the introduction of diversity at the 2, 3, and 4-positions of the tetrahydroisoquinoline core in a single step.[1]

Homophthalic anhydride serves as a bifunctional starting material, containing both a carboxylic acid precursor and a reactive anhydride moiety. The imine, generated from a primary amine and an aldehyde, provides the N2 and C3 atoms of the final heterocyclic ring. The reaction proceeds through a nucleophilic attack of the imine nitrogen on the anhydride, followed by a series of cyclization and rearrangement steps to furnish the 1-oxo-THIQ product. The choice of solvent and temperature can influence the reaction rate and yield.

Caption: General workflow for the synthesis of 1-oxo-THIQs from imines.

General Procedure for the Synthesis of 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinolines: [1]

-

Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or toluene). Add the primary amine (1.0 equiv.) and stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC or NMR spectroscopy. In some cases, a dehydrating agent (e.g., anhydrous MgSO₄) may be added.

-

Reaction with Homophthalic Anhydride: To the solution containing the in situ generated imine, add homophthalic anhydride (1.0 equiv.).

-

The reaction mixture is then heated to reflux for 4-12 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The solvent is removed under reduced pressure, and the resulting residue is purified by recrystallization or flash column chromatography on silica gel to yield the desired 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline derivative.

Applications in Drug Discovery

The 1-oxo-THIQ scaffold is a key component in numerous biologically active molecules. For instance, derivatives of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates have been identified as potent inhibitors of the SARS-CoV-2 main protease, a crucial enzyme for viral replication, highlighting their potential as antiviral agents.[4] Furthermore, the diverse substitution patterns achievable through multicomponent reactions allow for the fine-tuning of physicochemical and pharmacological properties, making these synthetic strategies highly valuable in the hit-to-lead and lead optimization phases of drug discovery.[5]

Conclusion

Multicomponent reactions provide a powerful and efficient platform for the synthesis of structurally diverse 1-oxo-1,2,3,4-tetrahydroisoquinoline derivatives. The detailed protocols and mechanistic insights presented in this guide offer a practical framework for researchers in organic synthesis and medicinal chemistry to access these valuable heterocyclic scaffolds. The operational simplicity, high efficiency, and broad applicability of these methods underscore their importance in the ongoing quest for novel therapeutic agents.

References

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(25), 15327-15351. [Link]

-

Nikolova, I. G., et al. (2022). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 27(19), 6519. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. [Link]

-

Boruah, M., et al. (2017). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journal of Organic Chemistry, 13, 1844-1851. [Link]

-

Gröger, H., et al. (2022). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Catalysts, 12(1), 73. [Link]

-

ResearchGate. (n.d.). Synthesis of 1-tetrazolyl-1,2,3,4-tetrahydroisoquinoline bound-type bis-heterocycles via oxidative Ugi-azide reaction. [Link]

-

Grygorenko, O. O., et al. (2022). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

-

Beilstein Archives. (2024). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoqui. [Link]

-

ResearchGate. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. [Link]

-

Riva, R., et al. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(40), 13248-13264. [Link]

-

Clayden, J., et al. (2013). Synthesis of 1-substituted tetrahydroisoquinolines by lithiation and electrophilic quenching guided by in situ IR and NMR spectroscopy and application to the synthesis of salsolidine, carnegine and laudanosine. Chemistry, 19(34), 11429-11437. [Link]

-

Zeng, L., et al. (2018). Multicomponent Synthesis of Tetrahydroisoquinolines. Organic Letters, 20(12), 3460-3464. [Link]

-

ResearchGate. (n.d.). Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds Through the Alkylation of Anodically Prepared alpha-Amino nitriles. [Link]

-

ResearchGate. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinolines and 2,3,4,5-Tetrahydro-1H-2-benzazepines Combining Sequential Palladium-Catalyzed ortho Alkylation/Vinylation with Aza-Michael Addition Reactions. [Link]

-

Riva, R., et al. (2015). Ugi and Passerini reactions of biocatalytically derived chiral aldehydes: application to the synthesis of bicyclic pyrrolidines and of antiviral agent telaprevir. The Journal of Organic Chemistry, 80(8), 4044-4053. [Link]

-

Molecules. (2022). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. [Link]

-

Molecules. (2019). Synthesis One Pot of Alkyne-2-Chloroquinoline via a Passerini Reaction. [Link]

-

Beilstein Archives. (2024). Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. [Link]

-

Beilstein Journal of Organic Chemistry. (2017). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. [Link]

-

Baran Lab. (n.d.). The Biginelli and Related (Passerini and Ugi) Reactions. [Link]

-

Journal of Combinatorial Chemistry. (2006). Synthesis of N-alkyl-octahydroisoquinolin-1-one-8-carboxamide libraries using a tandem Diels-Alder/acylation sequence. [Link]

-

Molecules. (2023). Solvent-Free, One-Pot, Multicomponent Synthesis of Xanthene Derivatives. [Link]

Sources

The Versatility of the 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid Scaffold in Modern Drug Discovery

The 1-oxo-1,2,3,4-tetrahydroisoquinoline core is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with functional groups to interact with a wide array of biological targets. This has led to its incorporation into a multitude of biologically active molecules, ranging from natural products to synthetic pharmaceuticals targeting cancer, viral infections, and neurological disorders.[1][2][3][4] The addition of a carboxylic acid moiety at the 7-position introduces a key functional group for modulating physicochemical properties and establishing specific interactions with target proteins, making the 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid scaffold a particularly attractive starting point for rational drug design.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthesis, application, and evaluation of compounds based on this versatile scaffold. We will delve into the causality behind experimental choices, provide detailed protocols, and explore its application in the context of a highly relevant therapeutic target: Poly(ADP-ribose) polymerase (PARP).

The Strategic Advantage of the 1-Oxo-1,2,3,4-tetrahydroisoquinoline Scaffold

The inherent structural features of the 1-oxo-1,2,3,4-tetrahydroisoquinoline scaffold offer several advantages in drug design:

-

Structural Rigidity: The fused ring system reduces the conformational flexibility of the molecule. This pre-organization can lead to a lower entropic penalty upon binding to a target, potentially resulting in higher affinity.

-

Defined Vectorial Display of Substituents: The scaffold presents substituents in well-defined spatial orientations, allowing for precise probing of a target's binding site.

-

Chemical Tractability: The core structure is amenable to a variety of synthetic modifications, enabling the generation of diverse chemical libraries for screening and optimization.

-

Modulation of Physicochemical Properties: The aromatic ring and the lactam functionality provide a balance of lipophilic and polar features. The introduction of a carboxylic acid at the 7-position significantly influences aqueous solubility, pKa, and hydrogen bonding capacity, which are critical parameters for pharmacokinetic and pharmacodynamic profiles.

Synthesis of the this compound Scaffold

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and robust synthetic strategy can be devised based on established methodologies for related analogues. A common and effective approach involves a multi-component reaction or a cyclization strategy. Below is a representative, generalized protocol.

Proposed Synthetic Workflow

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Probing the Bioactivity of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid through In Vitro Assays

Introduction: Unveiling the Therapeutic Potential of a Novel Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The compound of interest, "1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid," belongs to this promising class of molecules. Given the established anticancer activities of related THIQ derivatives, which have been shown to modulate signaling pathways such as IL-6/STAT3 and induce apoptosis, it is critical to elucidate the specific molecular targets of this novel compound.[5]

A compelling hypothesis, based on structural similarities to known pharmacophores, is the potential for "this compound" to function as an inhibitor of Poly (ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP1, are crucial players in DNA damage repair.[6][7] Their inhibition is a clinically validated strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[8]

These application notes provide a comprehensive guide for researchers to investigate the bioactivity of "this compound" with a primary focus on its potential as a PARP1 inhibitor. We present a robust, fluorescence-based in vitro assay to quantify its inhibitory effects on PARP1 enzymatic activity. Furthermore, we outline a foundational cell-based assay to assess its cytotoxic effects on a relevant cancer cell line.

Principle of PARP1 Inhibition and Assay Design

PARP1 is a nuclear enzyme that, upon detecting DNA strand breaks, catalyzes the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to itself and other acceptor proteins, forming long, branched poly(ADP-ribose) (PAR) chains.[9][10] This process, known as PARylation, is a critical signaling event that recruits other DNA repair factors to the site of damage.[8]

The proposed in vitro assay quantifies the inhibition of PARP1 by measuring the consumption of its substrate, NAD+. In the presence of a PARP1 inhibitor, the enzymatic activity is reduced, resulting in a higher concentration of remaining NAD+. This unconsumed NAD+ is then enzymatically converted to a fluorescent product, providing a direct and quantitative measure of PARP1 inhibition.

Below is a diagram illustrating the workflow of the proposed fluorescence-based PARP1 inhibition assay.

Caption: Workflow for the fluorescence-based PARP1 inhibition assay.

Protocol 1: In Vitro PARP1 Inhibition Assay (Fluorescence-Based)

This protocol is designed for a 96-well plate format and is optimized for screening and determining the half-maximal inhibitory concentration (IC50) of "this compound".

Materials and Reagents:

-

Recombinant Human PARP1 Enzyme

-

Activated DNA (e.g., nuclease-treated salmon testes DNA)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

This compound (Test Compound)

-

Known PARP Inhibitor (Positive Control, e.g., Olaparib, Rucaparib)[8]

-

DMSO (for compound dilution)

-

Developer Reagent (containing an enzyme that converts NAD+ to a fluorescent product)

-

Black, flat-bottom 96-well assay plates

-

Microplate reader with fluorescence detection capabilities

Experimental Procedure:

-

Compound Preparation:

-

Prepare a stock solution of "this compound" in 100% DMSO.

-

Perform serial dilutions of the stock solution in PARP assay buffer to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Prepare dilutions of the positive control inhibitor in a similar manner.

-

-

Assay Setup:

-

In a 96-well plate, add the following components in the specified order:

-

PARP Assay Buffer: To all wells.

-

Test Compound/Controls: Add the diluted test compound, positive control, or vehicle (DMSO in assay buffer) to the appropriate wells.

-

Recombinant PARP1 Enzyme: Add to all wells except the "No Enzyme" control wells.

-

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to interact with the enzyme.

-

-

Initiation of Enzymatic Reaction:

-

Prepare a solution of Activated DNA and NAD+ in PARP assay buffer.

-

Add this solution to all wells to initiate the enzymatic reaction.

-

The final reaction mixture should contain the appropriate concentrations of all components.

-

-

Reaction Incubation:

-

Incubate the plate at 30°C for 60 minutes with gentle shaking. The optimal incubation time may need to be determined empirically.

-

-

Detection:

-

Stop the reaction and initiate the development of the fluorescent signal by adding the Developer Reagent to each well.

-

Incubate the plate in the dark at room temperature for 15-30 minutes, as recommended by the reagent manufacturer.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 420/480 nm).

-

Data Analysis and Interpretation:

-

Calculate Percent Inhibition:

-

Subtract the average fluorescence of the "No Enzyme" control from all other readings.

-

The percent inhibition for each concentration of the test compound is calculated using the following formula:

-

-

Determine IC50 Value:

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

-

The expected outcome is a dose-dependent increase in fluorescence, corresponding to a decrease in PARP1 activity, for an active inhibitor. The IC50 value provides a quantitative measure of the compound's potency.

| Parameter | Description | Example Value |

| Test Compound | This compound | - |

| Positive Control | Olaparib | IC50: ~5 nM |

| IC50 | Concentration for 50% inhibition of PARP1 activity | To be determined |

| Assay Window | Signal-to-background ratio | > 5 |

Protocol 2: Cell-Based Cytotoxicity Assay

To complement the biochemical assay, it is essential to evaluate the effect of "this compound" on the viability of cancer cells. This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials and Reagents:

-

Human cancer cell line (e.g., a breast cancer cell line with known BRCA status, such as MDA-MB-436 or a PARP inhibitor-sensitive line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (Test Compound)

-

Positive Control (e.g., a known cytotoxic agent like Doxorubicin)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Experimental Procedure:

-

Cell Seeding:

-